tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents under basic conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate is unique due to the presence of the methylthio group and the pyrimidine moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLBMFOEVUJAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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